dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3778522
CAS Number:
Molecular Formula: C26H27NO7
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be achieved through the Hantzsch pyridine synthesis. [] This method involves a multicomponent reaction typically using an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia or ammonium acetate). [, ] The specific reaction conditions and choice of reagents can significantly influence the yield and purity of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are determined by its molecular structure and functional groups. Like many other DHPs, it likely exists as a crystalline solid at room temperature. [, ] Its solubility will vary depending on the solvent, generally showing better solubility in organic solvents compared to aqueous solutions.

Applications
  • Cardiovascular Research: DHPs are widely studied for their cardiovascular effects, particularly as calcium channel blockers. [, , , , , , , , , , , , , , ] Their ability to modulate calcium influx in vascular smooth muscle makes them promising candidates for antihypertensive agents and treatments for other cardiovascular diseases.
  • Neurological Research: DHPs have shown potential in the context of neurological disorders, with some studies investigating their anticonvulsant properties. [] This suggests their possible use in epilepsy research and other neurological conditions.
  • Thrombosis Research: Certain DHP derivatives exhibit thromboxane A2 synthase inhibitory activity. [] This characteristic makes them interesting targets in thrombosis research, aiming to develop novel antithrombotic agents.
  • Antitubercular Research: Recent studies have highlighted the potential of certain 1,4-dihydropyridine derivatives as antitubercular agents. [] These compounds exhibit significant activity against Mycobacterium tuberculosis, even surpassing the potency of some first-line antitubercular drugs like isoniazid. [] This area holds promise for the development of new treatments for tuberculosis.

Nifedipine

Relevance: Nifedipine serves as a crucial structural and pharmacological reference point for many of the compounds discussed in the provided papers. It exemplifies the classic 1,4-dihydropyridine scaffold known for its calcium channel antagonist activity. Many related compounds, including the target compound “dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate”, are structurally derived from nifedipine and exhibit similar pharmacological activities. These derivatives often involve modifications to the ester substituents at the 3 and 5 positions and the aryl group at the 4 position of the dihydropyridine ring, aiming to optimize pharmacological properties such as potency, duration of action, and tissue selectivity. []

Nicardipine

Nimodipine

Relevance: Nimodipine's specific binding to rat cardiac membrane homogenate is a key pharmacological assay used in some of the studies presented. Researchers investigate the ability of novel dihydropyridine derivatives, often structurally similar to the target compound, to displace [3H]nimodipine from its binding sites. This assay helps determine the affinity and selectivity of these compounds for L-type calcium channels, providing insights into their potential as calcium channel antagonists and their potential applications in treating cardiovascular and neurological conditions. [, ]

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

Relevance: The paper highlighting this compound focuses on the unexpected degradation products observed during saponification experiments. These degradation products, including 3-(2-acetamido-1-carboxy-1-propenyl)-1-hydroxy-2-indolecarboxylic acid, 9-hydroxy-1,3-dimethyl-β-carboline-4-carboxylic acid, and 6-hydroxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid, result from the unique reactivity of the cyanoethyl ester groups. While not directly related to "dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate," this research underscores the importance of understanding the chemical stability and potential degradation pathways of 1,4-dihydropyridine derivatives. []

Methyl 2-(nitrooxy)ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Relevance: While the provided abstract doesn't elaborate on specific biological activities, the research highlights the structural features of this compound determined through X-ray crystallography. This structural information can be valuable for understanding the structure-activity relationships of 1,4-dihydropyridines and designing new derivatives with potentially enhanced pharmacological properties. []

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Manidipine) dihydrochloride

Relevance: The paper discussing manidipine focuses on synthesizing and characterizing its enantiomers, (S)-(+)-manidipine and (R)-(-)-manidipine. It demonstrates that the (S)-(+)-enantiomer exhibits significantly higher potency than the (R)-(-)-enantiomer in both antihypertensive activity and binding affinity to L-type calcium channels. This research highlights the importance of stereochemistry in drug development and its impact on pharmacological activity, which is relevant to the design and optimization of novel 1,4-dihydropyridine derivatives, including the target compound. []

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

Relevance: Studies on NKY-722 emphasize its potent and long-lasting antihypertensive activity, primarily attributed to its slow onset and sustained vasodilatory action. This compound's pharmacological profile, coupled with its improved water solubility, makes it a promising candidate for further development as an antihypertensive agent. The research on NKY-722 contributes to the ongoing exploration of novel 1,4-dihydropyridine derivatives with enhanced therapeutic properties, similar to the target compound "dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate," aiming to address limitations associated with existing calcium channel blockers. [, , ]

2-Methoxyethyl (E)-3-phenyl-2-propen-1-yl (+/-)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

Relevance: Research on FRC-8653 demonstrates its ability to dilate blood vessels by blocking calcium influx via voltage-dependent calcium channels. Its slower onset and longer duration of action make it a potentially valuable candidate for developing antihypertensive agents with a more favorable therapeutic profile. []

Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

Relevance: The research on FRC-8411 emphasizes its potent and long-lasting antihypertensive properties compared to existing drugs like nifedipine, nicardipine, and diltiazem. The study also explores its pharmacological profile in various animal models and isolated tissues, providing valuable insights into its mechanism of action and potential therapeutic applications. [, ]

Relevance: Research on CV-159 reveals its ability to decrease blood pressure, reduce total peripheral resistance, and increase coronary flow in animal models. While its effects are qualitatively similar to nicardipine, CV-159 exhibits a slower onset and longer duration of action. Furthermore, the study explores its effects on myocardial energy metabolism during ischemia, providing insights into its potential therapeutic applications in cardiovascular diseases. []

Methyl Pentyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

Relevance: Studies on MN9202 demonstrate its potential in mitigating the severity of shock and improving survival rates in animal models of intestinal ischemia-reperfusion injury. The research suggests that MN9202 exerts its protective effects by reducing biochemical markers of tissue damage, enhancing the recovery of hemodynamic parameters, and improving overall survival. Although the exact mechanism of action remains to be fully elucidated, MN9202's pharmacological profile highlights its potential as a therapeutic agent for conditions involving ischemia-reperfusion injury. [, ]

Relevance: The research on KW-3049 reveals its potent antihypertensive action and its ability to suppress the development of cardiac hypertrophy in SHR. The study demonstrates that KW-3049 effectively lowers blood pressure in a dose-dependent manner and, importantly, without significantly affecting heart rate or inducing reflex tachycardia, a common side effect of some calcium channel blockers. These findings suggest that KW-3049 holds promise as a potential therapeutic agent for managing hypertension and preventing cardiac hypertrophy. []

14C-(+-)-3-(Benzyl-methylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

Relevance: Research on 14C-TC-81 provides crucial information about its pharmacokinetic properties, including its rapid absorption, distribution to various tissues, placental transfer, and secretion into milk. These findings are essential for assessing the drug's potential therapeutic window, safety profile, and potential for drug interactions. While not directly related in terms of chemical structure, the research on TC-81 exemplifies the importance of conducting thorough pharmacokinetic studies during drug development, a process relevant to all new drug candidates, including dihydropyridine derivatives like the target compound. [, ]

Dialkyl 4-(Dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates

Relevance: The investigation into dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates reveals the structure-activity relationships within this class of compounds. Findings indicate that the position and substitution pattern of the second dihydropyridine ring significantly influence the compounds' calcium channel antagonist activity. This research highlights the potential for developing novel calcium channel modulators with distinct pharmacological profiles by exploring diverse structural modifications to the 1,4-dihydropyridine scaffold, a concept relevant to understanding the target compound "dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate." [, ]

Asymmetric 4-Aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates

Relevance: The study on asymmetric 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates highlights the structure-activity relationships associated with modifications to the ester substituents. The research identifies promising compounds, such as cyclopropylmethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MPC-2101) and methyl 2-oxopropyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate (MPC-1304), exhibiting potent cerebral vasodilating and antihypertensive activities, respectively. This approach of introducing asymmetry into the 1,4-dihydropyridine scaffold offers a valuable strategy for fine-tuning pharmacological properties and developing new therapeutic agents with improved efficacy and safety profiles. []

Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

Relevance: The study on dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates provides insights into the bioisosteric relationship between pyridinyl and nitrophenyl groups in the context of 1,4-dihydropyridine calcium channel antagonists. It suggests that replacing the nitrophenyl group with a pyridinyl group, particularly the 2-pyridinyl isomer, can lead to compounds with potent calcium channel antagonist activity. These findings expand the structural diversity of 1,4-dihydropyridine-based calcium channel modulators and offer new avenues for drug design and optimization. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[3-(1-methoxycarbonyl-4-substituted-1,4-dihydropyridyl)]-3,5-pyridinedicarboxylates

Relevance: The investigation of these dialkyl 1,4-dihydro-2,6-dimethyl-4-[3-(1-methoxycarbonyl-4-substituted-1,4-dihydropyridyl)]-3,5-pyridinedicarboxylates focuses on their calcium channel antagonist activity and potential as antihypertensive agents. The research aims to explore the structure-activity relationships within this class by systematically varying the ester substituents at the 3 and 5 positions, as well as the substituent at the 4-position of the appended 1,4-dihydropyridyl moiety. []

4-(3-Substituted amino)phenyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates

Relevance: The synthesis and characterization of these 4-(3-substituted amino)phenyl-1,4-dihydropyridine-3,5-dicarboxylates expand the structural diversity of 1,4-dihydropyridine-based calcium channel antagonists. The research investigates the impact of different amino substituents on the compounds' pharmacological properties, aiming to identify derivatives with enhanced potency, selectivity, or duration of action. []

Properties

Product Name

dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-(4-ethoxycarbonylphenyl)-4-(3-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C26H27NO7

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C26H27NO7/c1-5-33-20-9-7-8-18(14-20)23-21(25(29)31-3)15-27(16-22(23)26(30)32-4)19-12-10-17(11-13-19)24(28)34-6-2/h7-16,23H,5-6H2,1-4H3

InChI Key

BZRIQTJKKYFDPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OC)C3=CC=C(C=C3)C(=O)OCC)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.